Bis(perfluorohexyl)phosphinic acid sodium salt

描述

Bis(perfluorohexyl)phosphinic acid sodium salt is a fluorinated organophosphorus compound It is characterized by the presence of multiple fluorine atoms, which impart unique properties to the molecule

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Bis(perfluorohexyl)phosphinic acid sodium salt typically involves the reaction of a suitable phosphinic acid derivative with a fluorinated alkyl halide in the presence of a base. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the reactants.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of specialized reactors that can handle highly reactive fluorinated intermediates is crucial. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure product.

化学反应分析

Types of Reactions

Bis(perfluorohexyl)phosphinic acid sodium salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert it to phosphine derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorinated alkyl groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphinate derivatives with different functional groups.

科学研究应用

Environmental Applications

1. Environmental Monitoring and Assessment

Bis(perfluorohexyl)phosphinic acid sodium salt is utilized as a reference standard in environmental testing for PFAS contamination. Its unique properties allow researchers to assess the presence and concentration of PFAS in water and sediment samples. For instance, studies have demonstrated its effectiveness in monitoring PFAS levels in aquatic environments, contributing to ecological risk assessments .

2. Risk Assessment Studies

Research indicates that this compound plays a crucial role in evaluating the environmental impact of PFAS. A study conducted on Baiyangdian Lake highlighted the contamination levels of various PFAS, including this compound, emphasizing its significance in understanding the distribution and ecological risks associated with these substances .

Analytical Chemistry Applications

1. Detection Methods

The compound is employed in advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) for the quantification of PFAS in biological matrices. Its stability and distinct chemical structure facilitate accurate detection and quantification, making it an essential tool for toxicological studies .

2. Bioaccumulation Studies

Research has shown that this compound can bind to proteins and blood cells, which is critical for understanding its bioaccumulation potential in aquatic organisms. Studies have indicated varying elimination half-lives across different species, providing insights into its environmental persistence and potential toxicity .

Material Science Applications

1. Surface Treatment Agents

The compound is investigated for its use as a surface treatment agent due to its hydrophobic properties. It can enhance the water-repellent characteristics of materials, making it valuable in textiles and coatings industries .

2. Synthesis of Fluorinated Compounds

This compound serves as a precursor for synthesizing other fluorinated compounds. Its unique phosphinic structure allows for modifications that lead to the development of novel materials with specialized properties, such as improved thermal stability and chemical resistance .

Case Study 1: Environmental Monitoring in Baiyangdian Lake

A comprehensive study conducted on Baiyangdian Lake analyzed the concentrations of various PFAS, including this compound. The research revealed significant contamination levels and highlighted the need for ongoing monitoring to assess ecological risks.

| Parameter | Value |

|---|---|

| Total PFAS Concentration | 140.5 - 1828.5 ng/L |

| Sediment PFAS Concentration | 0.48 - 30 ng/g |

| Key Contaminants | Sodium perfluorohexanesulfonate (PFHxS), PFOA |

Case Study 2: Toxicological Assessments

In a study assessing developmental toxicity using zebrafish models, this compound was included among various PFAS to evaluate its effects on growth and behavior.

| Exposure Concentration (µM) | Observed Effects |

|---|---|

| 0.015 - 100 | Morphological changes noted |

作用机制

The mechanism by which Bis(perfluorohexyl)phosphinic acid sodium salt exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated alkyl groups enhance the compound’s ability to interact with hydrophobic regions of proteins and membranes, potentially altering their function. The phosphinate moiety can participate in coordination chemistry, forming complexes with metal ions and other molecules.

相似化合物的比较

Similar Compounds

Sodium bis(trimethylsilyl)amide: Another organosilicon compound used as a strong base in organic synthesis.

Sodium tetrakis(3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl)borate: A fluorinated borate salt used in ion-selective electrodes.

Uniqueness

Bis(perfluorohexyl)phosphinic acid sodium salt is unique due to its high fluorine content, which imparts exceptional chemical stability and hydrophobicity. These properties make it particularly valuable in applications requiring durable and water-repellent materials.

生物活性

Bis(perfluorohexyl)phosphinic acid sodium salt (BPFPiA) is a member of the per- and polyfluoroalkyl substances (PFAS) family. PFAS are known for their persistence in the environment and potential biological effects. This article focuses on the biological activity of BPFPiA, examining its toxicological profile, mechanisms of action, and implications for human health and the environment.

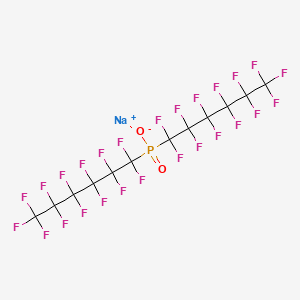

Chemical Structure and Properties

BPFPiA is characterized by a phosphinic acid backbone with two perfluorohexyl groups attached. Its chemical structure can be represented as follows:

- Molecular Formula :

- CAS Number : 1763-23-1

This compound exhibits unique physicochemical properties due to the presence of fluorinated carbon chains, which confer hydrophobicity and lipophobicity.

General Toxicity

Studies indicate that BPFPiA has a relatively low acute biological activity compared to longer-chain PFAS compounds. The acute toxicity is generally classified as moderate, with specific effects noted in various biological systems:

- Cellular Toxicity : BPFPiA has shown limited cytotoxic effects in vitro, primarily affecting cell viability at higher concentrations.

- Developmental Toxicity : Research involving zebrafish models indicates that BPFPiA may induce developmental toxicity, although it is less potent than other PFAS such as perfluorooctanesulfonamide (PFOSA) .

The biological mechanisms underlying the toxicity of BPFPiA include:

- Peroxisome Proliferation : Similar to other PFAS, BPFPiA may induce peroxisome proliferation in liver cells, leading to alterations in lipid metabolism .

- Endocrine Disruption : There is evidence suggesting that BPFPiA can disrupt endocrine functions by interfering with hormone signaling pathways, particularly affecting thyroid hormones and steroidogenesis .

Environmental Impact Studies

- Bioaccumulation Potential : A study indicated that BPFPiA exhibits a lower bioaccumulation potential in aquatic organisms compared to longer-chain PFAS. For instance, elimination half-lives were observed as follows:

- Human Exposure Assessment : Investigations into human blood samples have shown detectable levels of various PFAS, including BPFPiA, suggesting potential exposure routes through contaminated water sources and consumer products .

Comparative Toxicity Analysis

| Compound | Acute Toxicity | Developmental Toxicity | Endocrine Disruption |

|---|---|---|---|

| BPFPiA | Moderate | Low | Yes |

| PFOS | High | Moderate | Yes |

| PFOA | Moderate | High | Yes |

This table summarizes the comparative toxicity profiles of selected PFAS compounds, highlighting BPFPiA's relatively lower toxicity levels.

属性

IUPAC Name |

sodium;bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HF26O2P.Na/c13-1(14,5(21,22)9(29,30)31)3(17,18)7(25,26)11(35,36)41(39,40)12(37,38)8(27,28)4(19,20)2(15,16)6(23,24)10(32,33)34;/h(H,39,40);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVRYSHRRDRBEW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)P(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-])(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12F26NaO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40896707 | |

| Record name | Sodium bis(perfluorohexyl)phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40896707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

724.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70609-44-8 | |

| Record name | Sodium bis(perfluorohexyl)phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40896707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。